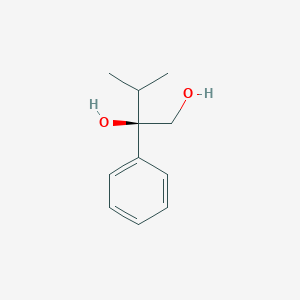
(2R)-3-methyl-2-phenylbutane-1,2-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R)-3-methyl-2-phenylbutane-1,2-diol is an organic compound characterized by its chiral center at the second carbon atom. This compound is notable for its unique structural features, which include a phenyl group and a hydroxyl group on adjacent carbon atoms. Its stereochemistry is defined by the (2R) configuration, indicating the spatial arrangement of its substituents.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (2R)-3-methyl-2-phenylbutane-1,2-diol typically involves the reduction of corresponding ketones or aldehydes. One common method is the asymmetric reduction of 3-methyl-2-phenylbutanone using chiral catalysts or reagents. This process often employs hydrogenation in the presence of chiral ligands to achieve the desired stereochemistry.
Industrial Production Methods: On an industrial scale, the production of this compound may involve catalytic hydrogenation processes. These methods utilize high-pressure hydrogen gas and metal catalysts such as palladium or platinum to facilitate the reduction of precursor compounds. The reaction conditions are optimized to ensure high yield and enantiomeric purity.
Analyse Des Réactions Chimiques
Types of Reactions: (2R)-3-methyl-2-phenylbutane-1,2-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: Further reduction can lead to the formation of alkanes.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as chromium trioxide (CrO3) or potassium permanganate (KMnO4) are commonly used.
Reduction: Catalytic hydrogenation using hydrogen gas and metal catalysts.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products:
Oxidation: Formation of 3-methyl-2-phenylbutanone or 3-methyl-2-phenylbutanal.
Reduction: Formation of 3-methyl-2-phenylbutane.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
(2R)-3-methyl-2-phenylbutane-1,2-diol has diverse applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug synthesis.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of (2R)-3-methyl-2-phenylbutane-1,2-diol involves its interaction with specific molecular targets. The hydroxyl groups can form hydrogen bonds with enzymes or receptors, influencing their activity. The phenyl group contributes to hydrophobic interactions, enhancing the compound’s binding affinity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparaison Avec Des Composés Similaires
(2S)-3-methyl-2-phenylbutane-1,2-diol: The enantiomer of the compound with opposite stereochemistry.
3-methyl-2-phenylbutane-1,2-diol: The racemic mixture containing both (2R) and (2S) enantiomers.
2-phenyl-2-butanol: A structurally similar compound lacking one hydroxyl group.
Uniqueness: (2R)-3-methyl-2-phenylbutane-1,2-diol is unique due to its specific (2R) configuration, which imparts distinct stereochemical properties. This configuration can influence the compound’s reactivity, binding affinity, and overall biological activity, making it valuable for stereoselective synthesis and research applications.
Propriétés
Numéro CAS |
51559-18-3 |
|---|---|
Formule moléculaire |
C11H16O2 |
Poids moléculaire |
180.24 g/mol |
Nom IUPAC |
(2R)-3-methyl-2-phenylbutane-1,2-diol |
InChI |
InChI=1S/C11H16O2/c1-9(2)11(13,8-12)10-6-4-3-5-7-10/h3-7,9,12-13H,8H2,1-2H3/t11-/m1/s1 |
Clé InChI |
HEYRHDCXPZCMNV-LLVKDONJSA-N |
SMILES isomérique |
CC(C)[C@](CO)(C1=CC=CC=C1)O |
SMILES canonique |
CC(C)C(CO)(C1=CC=CC=C1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


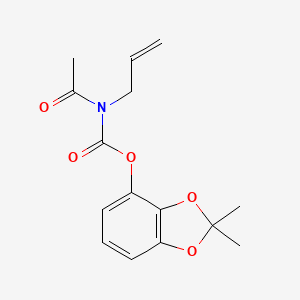
![1,1',1''-{[(4-Nitrophenyl)methoxy]methanetriyl}tribenzene](/img/structure/B14668472.png)
![Pyridinium, 1-[(4-fluorophenyl)methyl]-](/img/structure/B14668475.png)
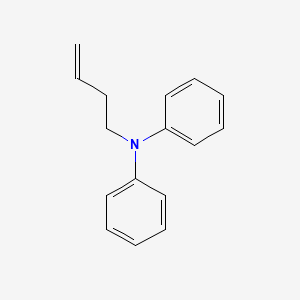

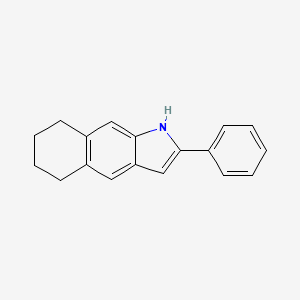
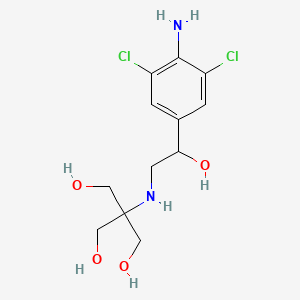


![4-chloro-2-[(E)-[(Z)-(5-chloro-2-hydroxyphenyl)methylidenehydrazinylidene]methyl]phenol](/img/structure/B14668498.png)
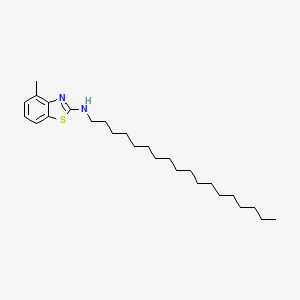

![2-{[3-(4-Hydroxyphenyl)acryloyl]oxy}butanedioic acid](/img/structure/B14668515.png)
![3-[4-(2,3-Dihydroxypropyl)piperazin-1-yl]propane-1,2-diol](/img/structure/B14668528.png)
